molecular formula C9H5Cl2FO2 B1413594 3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid CAS No. 1807414-01-2

3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid

Cat. No.: B1413594
CAS No.: 1807414-01-2
M. Wt: 235.04 g/mol
InChI Key: TWBLAWFQCALZHL-UHFFFAOYSA-N
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Description

3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Cl2FO2. It is a derivative of cinnamic acid, characterized by the presence of chlorine and fluorine atoms on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce saturated cinnamic acid derivatives .

Scientific Research Applications

3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

CAS No.

1807414-01-2

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14)

InChI Key

TWBLAWFQCALZHL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)Cl)Cl)C=CC(=O)O

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)C=CC(=O)O

Origin of Product

United States

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